Benzoyl coenzyme A (trilithium)
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Overview
Description
Benzoyl coenzyme A (trilithium) is a compound that serves as an intermediate in the coenzyme A-dependent epoxide pathway. It is primarily used to study the metabolism of benzoate, a simple aromatic carboxylic acid. This compound is significant in various biochemical processes and is utilized in scientific research to understand metabolic pathways and enzyme functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A (trilithium) is synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase. The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A. The trilithium salt form is achieved by neutralizing the compound with lithium ions .
Industrial Production Methods: Industrial production of benzoyl coenzyme A (trilithium) typically involves large-scale enzymatic reactions. The process requires controlled conditions to ensure high purity and yield. The reaction is carried out in bioreactors where the enzyme benzoate-coenzyme A ligase is used to catalyze the formation of benzoyl coenzyme A from benzoate and coenzyme A. The product is then purified and converted to its trilithium salt form .
Chemical Reactions Analysis
Types of Reactions: Benzoyl coenzyme A (trilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-epoxybenzoyl-coenzyme A.
Reduction: Benzoyl coenzyme A can be reduced by benzoyl-coenzyme A reductase.
Substitution: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and benzoyl-coenzyme A oxygenase.
Reduction: Requires benzoyl-coenzyme A reductase and reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzoyl coenzyme A (trilithium) has numerous applications in scientific research:
Chemistry: Used to study the epoxide pathway and the metabolism of aromatic compounds.
Biology: Helps in understanding the metabolic pathways involving benzoate and its derivatives.
Medicine: Investigated for its role in metabolic diseases and potential therapeutic applications.
Industry: Utilized in the production of various biochemicals and as a research tool in metabolic engineering
Mechanism of Action
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
Comparison with Similar Compounds
Phenylacetyl coenzyme A (lithium): Another coenzyme A derivative involved in the metabolism of aromatic compounds.
Acetyl coenzyme A (lithium): A key intermediate in various metabolic pathways, including the tricarboxylic acid cycle.
Malonyl coenzyme A (lithium): Involved in fatty acid biosynthesis
Uniqueness: Benzoyl coenzyme A (trilithium) is unique due to its specific role in the epoxide pathway and its involvement in the metabolism of benzoate. Unlike other coenzyme A derivatives, it specifically participates in the degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism and environmental biodegradation processes .
Properties
Molecular Formula |
C28H37Li3N7O17P3S |
---|---|
Molecular Weight |
889.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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